molecular formula C13H11N3O2 B1604814 Benzoic acid, 4-[(4-aminophenyl)azo]- CAS No. 6925-48-0

Benzoic acid, 4-[(4-aminophenyl)azo]-

Cat. No. B1604814
CAS RN: 6925-48-0
M. Wt: 241.24 g/mol
InChI Key: KJNBDJZDRNLJJG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-aminophenyl)azo]- (also known as 4-(p-Aminophenylazo)benzoic acid) is an organic compound belonging to the group of azo dyes. It has a photo-isomerizable nature and can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . The compound exhibits a faintly pleasant odor due to the presence of the aromatic ring.

Synthesis Analysis

Benzoic acid, 4-[(4-aminophenyl)azo]- can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . This reaction forms an azobenzene derivative with the characteristic azo (-N=N-) linkage.

Molecular Structure Analysis

The molecular formula of Benzoic acid, 4-[(4-aminophenyl)azo]- is C13H11N3O2, with a molecular weight of 241.24 g/mol. The compound contains an azo group (N=N) and a carboxylic acid functional group. The crystal structure is monoclinic .
  • Chemical Reactions Analysis

    • OH Radical Reaction : In atmospheric water droplets, the potential barriers for elementary addition reactions of Benzoic acid with OH radicals are lower than those for abstraction reactions. The products include stable compounds like 6-hydroxybenzoic acid (6-HBA) and 4,6-dihydroxybenzoic acid (4,6-DHBA) .
    • NO3 and SO4 Radical Reactions : The initiation reactions of OH radicals and Benzoic acid are exothermic, while the abstraction reactions of NO3 and SO4 radicals are endothermic processes .
  • Scientific Research Applications

    Synthesis and Characterization

    Benzoic acid, 4-[(4-aminophenyl)azo]-, and its derivatives have been synthesized and characterized in several studies. For instance, Baul et al. (2009) synthesized azo-benzoic acids, including 4-[(4-aminophenyl)azo]benzoic acid, and characterized them using spectroscopic techniques like NMR, UV-VIS, and IR, highlighting their acid-base dissociation and azo-hydrazone tautomerism in different solvents (Baul, Das, Chandra, Mitra, & Pyke, 2009). Mohamed et al. (2015) focused on the synthesis of functionalized polybenzoxazines from azobenzene carboxylic acid, exploring its surface properties and specific interactions for low-surface-energy applications (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).

    Applications in Electrochemical Studies

    Mandić et al. (2004) examined the electrochemical reduction of azo benzoic acids, revealing the mechanism and kinetics of azo bond cleavage, which could have implications for environmental remediation and analytical chemistry (Mandić, Nigović, & Šimunić, 2004).

    Industrial and Biological Applications

    Husseina et al. (2021) synthesized metal complexes with azo dye ligand, demonstrating their use as disperse dyes on cotton fabrics and investigating their antibacterial activity, showing potential for medical textiles and bioactive materials (Husseina, Abbasb, Sultan, & Jarad, 2021).

    Photoinduced Activities and Applications

    Kumar et al. (2017) synthesized a ruthenium nitrosyl complex with azo benzoic acid, exploring its photoinduced delivery of nitric oxide and anti-proliferation activity on cancer cell lines, suggesting its potential in photodynamic therapy and cancer research (Kumar, Yadav, Ratnam, Kumar, Bala, Sur, Narang, Singh, Mandal, & Ghosh, 2017).

    Novel Azo Prodrug Design

    Jilani et al. (2013) reported the synthesis of a mutual azo prodrug of 5-aminosalicylic acid linked to 4-aminophenylbenzoxazol-2-yl-5-acetic acid for treating ulcerative colitis, showcasing the therapeutic potential of azo compounds in drug design (Jilani, Shomaf, & Alzoubi, 2013).

    Safety And Hazards

    Benzoic acid poses risks such as skin irritation, eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life. Proper protective measures should be taken during handling .

    Future Directions

    Research on Benzoic acid continues to explore its applications, environmental impact, and potential therapeutic uses. Further investigations may focus on optimizing its safety profile and exploring novel derivatives for various applications.

    properties

    IUPAC Name

    4-[(4-aminophenyl)diazenyl]benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJNBDJZDRNLJJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9064506, DTXSID201246122, DTXSID801250197
    Record name Benzoic acid, 4-[(4-aminophenyl)azo]-
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    Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Molecular Weight

    241.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Benzoic acid, 4-[(4-aminophenyl)azo]-

    CAS RN

    6925-48-0, 259199-82-1, 787529-91-3
    Record name 4-[2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)-
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    Record name 4-(p-Aminophenylazo)benzoic acid
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    Record name Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]-
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    Record name Benzoic acid, 4-[(4-aminophenyl)azo]-
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    Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid
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    Record name p-[(p-aminophenyl)azo]benzoic acid
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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